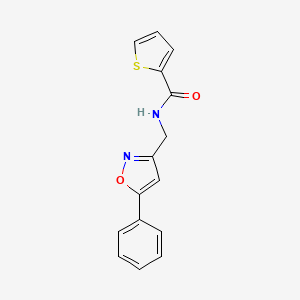

N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide

Description

N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide backbone linked to a 5-phenylisoxazole moiety via a methyl group.

Properties

IUPAC Name |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(14-7-4-8-20-14)16-10-12-9-13(19-17-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTHSGFRAKIAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing copper (I) or ruthenium (II) as catalysts.

Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

Formation of the Thiophene Ring: The thiophene ring is synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide and a cyanoacetic ester.

Industrial Production Methods

Industrial production of N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the isoxazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Isoxazolines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the interactions of natural substrates with their targets. The thiophene ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Thiophene-2-carboxamide Moieties

Thiourea Derivatives (Compounds 76–80, Figure 14)

- Structure : N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide (76) and related derivatives feature a thiourea bridge (-N-C(S)-N-) instead of the isoxazole-methyl linkage.

- Activity : Tested against M. tuberculosis strains, derivative 79 (2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide) exhibited the highest antitubercular activity (MIC: 0.5 µg/mL against H37Rv). The chloro and benzamide groups likely enhance target binding (e.g., InhA enzyme inhibition) compared to thiophene-2-carboxamide derivatives .

Rivaroxaban Impurity J (CAS 1632463-24-1)

- Structure: A complex derivative with dual thiophene-2-carboxamide groups linked to oxazolidinone and morpholine rings.

- Application: Used as a reference standard in anticoagulant drug development (e.g., Rivaroxaban). The oxazolidinone and morpholine groups enhance solubility and pharmacokinetic properties, unlike the simpler phenylisoxazole in the target compound .

Isoxazole-Based Analogues

Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (45p)

- Structure : Shares a 5-methylthiophene-substituted isoxazole core but lacks the thiophene-2-carboxamide group.

- Synthesis : Prepared via Oxone®-mediated cyclization, yielding 72% after purification by automated flash chromatography. The methylthiophene group may enhance lipophilicity compared to the phenyl group in the target compound .

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- Structure : Replaces the phenylisoxazole with a thiazole ring.

Thiadiazole and Thiazole Derivatives

N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a–d)

- Structure : Features a thiadiazole ring instead of isoxazole.

- Activity : Demonstrated 60–85% inhibition at 50 µg/mL in unspecified assays. The thiadiazole’s sulfur atoms may confer redox activity but reduce metabolic stability compared to isoxazoles .

Thiazol-5-ylmethyl Carbamates (e.g., Compound m)

- Structure : Thiazole rings linked to carbamate groups.

- Application : Investigated for antiviral and antitumor activity. The carbamate group introduces hydrolytic liability, contrasting with the more stable carboxamide in the target compound .

Biological Activity

N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₆N₂O₂S

- Molecular Weight : 314.40 g/mol

This compound features an isoxazole ring, which is known for its ability to interact with various biological targets, and a thiophene moiety that enhances its pharmacological profile.

Target of Action

N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide primarily targets cyclooxygenase-2 (COX-2) , an enzyme involved in the inflammatory response. The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are mediators of inflammation, pain, and fever.

Mode of Action

The compound acts as a selective inhibitor of COX-2. By binding to the active site of this enzyme, it prevents the conversion of arachidonic acid to prostaglandins, thereby mitigating inflammatory responses. Additionally, it may exhibit interactions with other receptors due to structural similarities with other bioactive compounds.

Anti-inflammatory Activity

Research indicates that N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide exhibits potent anti-inflammatory properties. In vitro studies have shown that it significantly reduces the levels of pro-inflammatory cytokines in activated macrophages.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, its effect on the NF-kB pathway has been noted, which is crucial for cancer cell survival .

Research Findings

A variety of studies have explored the biological activities and mechanisms of action of N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide. Below is a summary table highlighting key findings from different research studies:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory | Demonstrated significant inhibition of COX-2 activity in vitro. |

| Study 2 | Anticancer | Induced apoptosis in breast cancer cell lines via NF-kB modulation. |

| Study 3 | Antimicrobial | Showed activity against several bacterial strains, suggesting potential as an antimicrobial agent. |

Case Studies

- Case Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide resulted in reduced swelling and pain associated with induced arthritis, highlighting its therapeutic potential in treating inflammatory diseases.

- Case Study on Anticancer Activity : In vitro experiments using various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests that it could be further developed as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.